molecular formula C5H7Cl2NO2 B14694825 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol CAS No. 26346-78-1

3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol

Cat. No.: B14694825
CAS No.: 26346-78-1
M. Wt: 184.02 g/mol
InChI Key: XIGYJTTWJHROAW-UHFFFAOYSA-N
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Description

3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol is a synthetic organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the oxazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-dichloro-3,5-dimethyl-2-nitropropene with a suitable nucleophile, followed by cyclization to form the oxazole ring. The reaction conditions may include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of reaction conditions, such as temperature, pressure, and catalysts, is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2,3-diones, while substitution reactions can produce various substituted oxazoles.

Scientific Research Applications

3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-3,5-dimethyl-1,2-oxazol-2(3H)-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chlorine and methyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1,2-oxazole: Lacks the methyl groups, which can affect its reactivity and biological activity.

    3,5-Dimethyl-1,2-oxazole: Lacks the chlorine atoms, leading to different chemical properties.

    2,4-Dichloro-3,5-dimethylpyrrole: Similar structure but with a pyrrole ring instead of an oxazole ring.

Properties

CAS No.

26346-78-1

Molecular Formula

C5H7Cl2NO2

Molecular Weight

184.02 g/mol

IUPAC Name

3,4-dichloro-2-hydroxy-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C5H7Cl2NO2/c1-3-4(6)5(2,7)8(9)10-3/h9H,1-2H3

InChI Key

XIGYJTTWJHROAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N(O1)O)(C)Cl)Cl

Origin of Product

United States

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